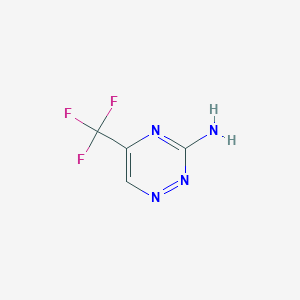

![molecular formula C12H18ClNOS B3052666 N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine CAS No. 433950-30-2](/img/structure/B3052666.png)

N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine

説明

“N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine” is a compound with the molecular formula C12H18ClNOS . It is a derivative of amines, which are classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of acetylacetone with 4-chlorothiophenol in DMSO, followed by the addition of Na2CO3 . The mixture is stirred at 40 °C under an oxygen atmosphere for 17 hours. The mixture is then added to water and extracted with ethylether. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. After removal of the solvent, the residue is purified by flash column chromatography on silica gel with petroleum ether/ethyl acetate .Molecular Structure Analysis

The molecular structure of “N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine” can be analyzed using various spectroanalytical data such as NMR and IR . The structure of amines is determined by the number of alkyl (or aryl) groups on the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine” can be inferred from its structure and the properties of similar compounds. For instance, amines are known to be soluble in water, alcohol, ketone, ethylene glycol, glycerol, and glycol ether .科学的研究の応用

Catalytic Amination

N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine is utilized in catalytic amination processes. One study demonstrates its use in the electrophilic amination of catecholboronate esters formed during the asymmetric hydroboration of vinylarenes (Knight et al., 1997). Another research explores the amination of 1-methoxy-2-propanol by ammonia on a commercial nickel-on-silica catalyst, highlighting the potential of this compound in the synthesis of 2-amino-1-methoxypropane with high selectivity (Bassili & Baiker, 1990).

Polymer Synthesis

This compound is also significant in the synthesis of polymers. For instance, its use in the creation of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups for polymers is documented, providing new avenues in polymer chemistry (Gormanns & Ritter, 1994).

Organic Synthesis Mechanisms

Studies also delve into the mechanisms of organic synthesis involving this compound. The kinetics and mechanisms of reactions with alicyclic amines, such as in the creation of thionocarbonates, are explored, contributing to a deeper understanding of these chemical processes (Castro et al., 2001).

Pharmaceutical Applications

In pharmaceutical research, this compound has been used in the synthesis of formazans from Mannich bases as potential antimicrobial agents. This demonstrates its role in the development of new pharmaceuticals (Sah et al., 2014).

特性

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNOS/c1-15-9-2-7-14-8-10-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXXMFDBRDIHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCCSC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366153 | |

| Record name | N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433950-30-2 | |

| Record name | N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

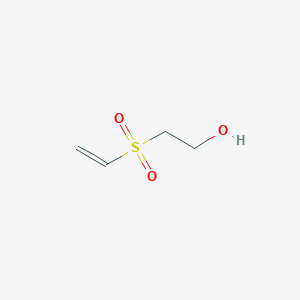

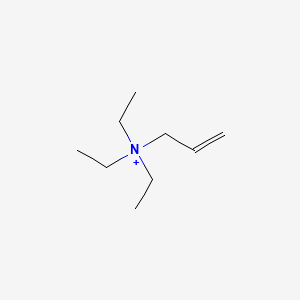

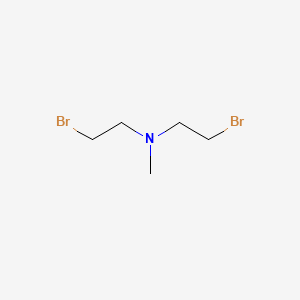

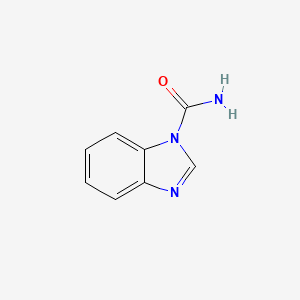

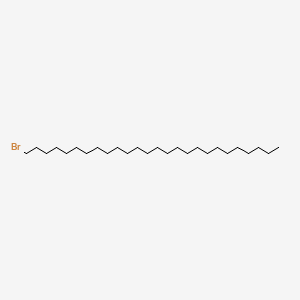

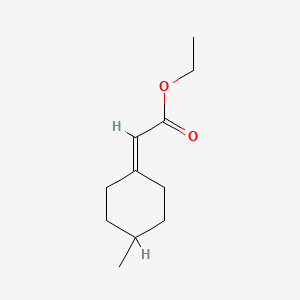

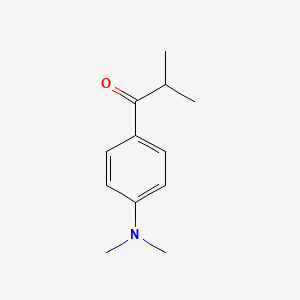

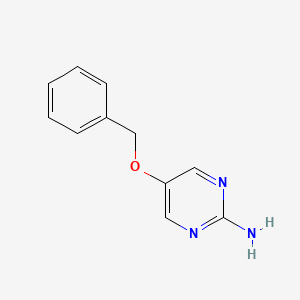

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

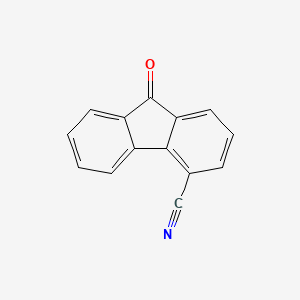

![6'-[Ethyl(p-tolyl)amino]-2'-(methylphenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3052583.png)

![(2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3052584.png)